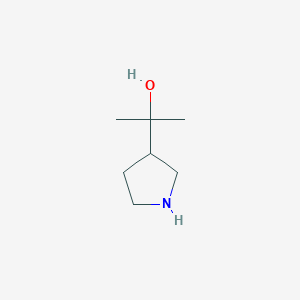

2-(Pyrrolidin-3-YL)propan-2-OL

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-3-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,9)6-3-4-8-5-6/h6,8-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRJODMZHWPACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351369-41-0 | |

| Record name | 2-(pyrrolidin-3-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Pyrrolidin-3-YL)propan-2-OL

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Pyrrolidin-3-YL)propan-2-OL, a heterocyclic alcohol of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in published literature, this document combines established information with scientifically grounded extrapolations for synthesis and potential biological relevance. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the design and development of novel therapeutics incorporating the pyrrolidinyl propanol scaffold.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-(3-Pyrrolidinyl)-2-propanol, α,α-Dimethyl-3-pyrrolidinemethanol | PubChem[1], CLEARSYNTH[2] |

| CAS Number | 351369-41-0 | CLEARSYNTH[2] |

| Molecular Formula | C₇H₁₅NO | PubChem[1] |

| Molecular Weight | 129.20 g/mol | PubChem[1] |

| Physical State | Not specified (likely a liquid or low-melting solid at room temperature) | General chemical knowledge |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| XLogP3-AA | 0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not currently available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organometallic reactions. A common method for the formation of tertiary alcohols is the Grignard reaction, where a Grignard reagent reacts with a suitable ketone or ester.

Proposed Synthetic Workflow

A potential two-step synthesis could involve the protection of the pyrrolidine nitrogen, followed by the addition of a methyl Grignard reagent to a suitable ester precursor.

Step 1: N-Protection of a Pyrrolidine-3-carboxylic acid ester. To prevent the acidic N-H proton from quenching the Grignard reagent, the pyrrolidine nitrogen must first be protected. A common protecting group for secondary amines is the tert-butyloxycarbonyl (Boc) group.

Step 2: Grignard Reaction. The N-Boc protected pyrrolidine-3-carboxylic acid ester can then be reacted with an excess of methylmagnesium bromide (CH₃MgBr) to form the tertiary alcohol. The reaction typically proceeds in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

Step 3: Deprotection (Optional). If the final product with a free secondary amine is desired, the Boc group can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Below is a DOT script for a Graphviz diagram illustrating this proposed synthetic workflow.

Analytical Characterization (Predicted)

While experimental spectra for this compound are not available, the expected features in ¹H NMR, ¹³C NMR, and Mass Spectrometry can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show signals for the two equivalent methyl groups as a singlet, multiplets for the protons on the pyrrolidine ring, and broad singlets for the -OH and -NH protons, which are exchangeable with D₂O.

-

¹³C NMR: The spectrum should display distinct signals for the quaternary carbon of the propan-2-ol group, the two equivalent methyl carbons, and the carbons of the pyrrolidine ring.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 129. Key fragmentation patterns would likely involve the loss of a methyl group (m/z = 114) and the loss of water (m/z = 111).

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, the pyrrolidine scaffold is a common motif in a wide range of biologically active compounds and approved drugs.

The pyrrolidine ring's prevalence in medicinal chemistry stems from its ability to introduce a three-dimensional character to a molecule, which can be crucial for specific interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to the binding affinity of a compound to its target protein.

The general significance of the pyrrolidine scaffold in drug discovery is illustrated in the following diagram.

Safety and Handling

According to available Safety Data Sheet (SDS) information for this compound and its hydrochloride salt, the compound is associated with the following hazards[1][3]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical entity with potential for application in drug discovery, largely owing to its pyrrolidine moiety. This guide has consolidated the limited available information on its chemical properties and has proposed a viable synthetic route. The absence of comprehensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential pharmacological activities. Researchers are encouraged to use this guide as a starting point for their investigations into this and related molecules.

References

Technical Guide: Elucidation of the Structure of 2-(Pyrrolidin-3-YL)propan-2-OL

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-3-YL)propan-2-OL is a substituted pyrrolidine derivative. The pyrrolidine ring is a core structural motif in a wide array of biologically active compounds, including many pharmaceuticals.[1] The substitution at the 3-position with a tertiary alcohol group, specifically a 2-hydroxypropan-2-yl moiety, presents an interesting scaffold for further chemical exploration and potential pharmacological evaluation. This document provides a comprehensive overview of the structural elucidation of this compound, including its chemical properties, a proposed synthetic protocol, and predicted spectroscopic data to aid in its identification and characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in further research.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | PubChem |

| Molecular Weight | 129.20 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 351369-41-0 | PubChem |

| SMILES | CC(C)(C1CCNC1)O | PubChem |

| InChI | InChI=1S/C7H15NO/c1-7(2,9)6-3-4-8-5-6/h6,8-9H,3-5H2,1-2H3 | PubChem |

| Predicted XlogP | -0.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Proposed Synthesis Protocol

Step 1: N-Boc Protection of Pyrrolidine-3-carboxylic acid

This step is necessary if starting with unprotected pyrrolidine-3-carboxylic acid to prevent side reactions with the Grignard reagent.

-

Reagents: Pyrrolidine-3-carboxylic acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dichloromethane (DCM), Water.

-

Procedure:

-

Dissolve pyrrolidine-3-carboxylic acid in a 1:1 mixture of DCM and water.

-

Add sodium hydroxide to basify the solution.

-

Add Boc₂O portion-wise while stirring vigorously at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-pyrrolidine-3-carboxylic acid.

-

Step 2: Esterification of N-Boc-pyrrolidine-3-carboxylic acid

Esterification is required to create a suitable electrophile for the Grignard reaction.

-

Reagents: N-Boc-pyrrolidine-3-carboxylic acid, Methanol (or Ethanol), Sulfuric acid (catalytic amount).

-

Procedure:

-

Dissolve N-Boc-pyrrolidine-3-carboxylic acid in an excess of the desired alcohol (e.g., methanol).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring by TLC.

-

After completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the ester with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate to yield the corresponding ester.

-

Step 3: Grignard Reaction with Methylmagnesium Bromide

This is the key step to form the tertiary alcohol.

-

Reagents: N-Boc-pyrrolidine-3-carboxylate ester, Methylmagnesium bromide (CH₃MgBr) solution in THF, Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the N-Boc-pyrrolidine-3-carboxylate ester in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add at least two equivalents of methylmagnesium bromide solution dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 4: Deprotection of the N-Boc Group

The final step is the removal of the Boc protecting group to yield the target compound.

-

Reagents: N-Boc-2-(pyrrolidin-3-yl)propan-2-ol, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, Dichloromethane (DCM).

-

Procedure:

-

Dissolve the crude product from the previous step in DCM.

-

Add an excess of TFA or a solution of HCl in dioxane.

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

If the hydrochloride salt is formed, it can be neutralized with a base (e.g., NaOH solution) and the free base extracted with an organic solvent.

-

Purify the final product by column chromatography on silica gel to obtain pure this compound.

-

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known chemical structure and spectral data of analogous compounds.

5.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.0 - 3.4 | m | 2H | H-2, H-5 (axial) |

| ~ 2.6 - 2.9 | m | 2H | H-2, H-5 (equatorial) |

| ~ 2.5 | br s | 2H | -NH, -OH |

| ~ 2.2 - 2.4 | m | 1H | H-3 |

| ~ 1.8 - 2.0 | m | 1H | H-4 (one proton) |

| ~ 1.5 - 1.7 | m | 1H | H-4 (one proton) |

| 1.15 | s | 6H | 2 x -CH₃ |

5.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 72.0 | C(CH₃)₂OH |

| ~ 50.0 | C-2 |

| ~ 46.0 | C-5 |

| ~ 45.0 | C-3 |

| ~ 30.0 | C-4 |

| ~ 25.0 | 2 x -CH₃ |

5.3. Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 129 | [M]⁺ (Molecular Ion) |

| 114 | [M - CH₃]⁺ |

| 111 | [M - H₂O]⁺ |

| 70 | [C₄H₈N]⁺ (Pyrrolidine fragment) |

| 59 | [C₃H₇O]⁺ (Isopropyl alcohol fragment) |

5.4. Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H and N-H stretching |

| 2970 - 2850 | Strong | C-H stretching (aliphatic) |

| 1460 | Medium | C-H bending |

| 1380 | Medium | C-H bending (gem-dimethyl) |

| 1150 | Strong | C-O stretching (tertiary alcohol) |

Biological Activity

To date, there is no specific published data on the biological activity or signaling pathway involvement of this compound. However, the pyrrolidine scaffold is a well-established pharmacophore present in numerous biologically active molecules.[1] Derivatives of 3-substituted pyrrolidines have been investigated for a range of biological targets, including activity as anticholinergic agents.[2] The presence of both a basic nitrogen and a hydrogen-bonding tertiary alcohol group suggests that this molecule could be a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Further research through biological screening is warranted to explore its pharmacological profile.

Conclusion

This technical guide provides a foundational understanding of the structural elucidation of this compound. While experimental data for this specific molecule is scarce, this document offers a robust framework for its synthesis and characterization based on well-established chemical principles and data from analogous structures. The provided information is intended to support researchers and drug development professionals in the synthesis, identification, and further investigation of this and related pyrrolidine derivatives for potential applications in medicinal chemistry and pharmacology.

References

Technical Guide: Physicochemical Properties and Synthetic Considerations for 2-(Pyrrolidin-3-YL)propan-2-OL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular characteristics of 2-(Pyrrolidin-3-YL)propan-2-OL. Due to the limited publicly available information on specific experimental applications and detailed synthetic protocols for this exact molecule, this document focuses on its fundamental properties and outlines a generalized synthetic approach based on established pyrrolidine chemistry. A conceptual workflow for the characterization of such a novel compound is also presented.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for any experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 351369-41-0 | [1][2] |

Experimental Protocols

Conceptual Synthetic Protocol: Grignard Reaction

This hypothetical protocol outlines the synthesis of this compound from a suitable N-protected pyrrolidin-3-yl ketone precursor.

Materials:

-

N-Boc-pyrrolidin-3-one

-

Methylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Trifluoroacetic acid (TFA) or hydrochloric acid in dioxane for deprotection

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with N-Boc-pyrrolidin-3-one dissolved in anhydrous diethyl ether.

-

Grignard Addition: The flask is cooled in an ice bath. Methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the ketone. The reaction is typically exothermic.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc-2-(pyrrolidin-3-yl)propan-2-ol.

-

Purification of Intermediate: The crude product can be purified by column chromatography on silica gel.

-

Deprotection: The purified N-Boc protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an acid such as trifluoroacetic acid or hydrochloric acid in dioxane to remove the Boc protecting group.

-

Final Product Isolation: After the deprotection is complete (monitored by TLC), the solvent and excess acid are removed under reduced pressure. The resulting residue is then appropriately worked up, which may involve neutralization and extraction, to yield the final product, this compound.

Note: This is a generalized procedure and would require optimization of reaction conditions, concentrations, and purification methods for practical application.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the characterization and preliminary biological screening of a novel pyrrolidine derivative like this compound.

Caption: A conceptual workflow for the synthesis, characterization, and biological evaluation of a novel pyrrolidine derivative.

This guide provides foundational information for researchers interested in this compound. Further empirical studies are necessary to establish detailed synthetic protocols and to explore its potential biological activities and applications in drug discovery.

References

In-Depth Technical Guide: 2-(Pyrrolidin-3-YL)propan-2-OL (CAS Number: 351369-41-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(Pyrrolidin-3-YL)propan-2-OL, CAS Number 351369-41-0. The document details its chemical and physical properties, outlines a plausible synthetic pathway with a detailed, generalized experimental protocol, and discusses its application in drug discovery, particularly as an intermediate in the synthesis of monoacylglycerol lipase (MAGL) inhibitors. Safety and handling information is also included. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction

This compound is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a propan-2-ol group. Its structure makes it a valuable building block in medicinal chemistry. The pyrrolidine moiety is a common scaffold in a wide array of biologically active molecules and approved drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties. The tertiary alcohol group provides a potential point for further chemical modification. This compound is notably used as a key intermediate in the synthesis of novel therapeutics, such as MAGL inhibitors, which are being investigated for the treatment of neurodegenerative diseases and other neurological disorders.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. The data is a combination of information from chemical suppliers and computed values from scientific databases.

| Property | Value | Source |

| CAS Number | 351369-41-0 | [2] |

| Molecular Formula | C₇H₁₅NO | [2] |

| Molecular Weight | 129.20 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | α,α-Dimethyl-3-pyrrolidinemethanol, 2-(3-Pyrrolidinyl)-2-propanol | |

| Appearance | Not specified (likely an oil or low-melting solid) | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Purity | Typically >97% (as offered by suppliers) | |

| XLogP3-AA | 0.1 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 129.115364102 g/mol | [2] |

| Monoisotopic Mass | 129.115364102 g/mol | [2] |

Synthesis

3.1. Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available N-Boc-3-pyrrolidinone (tert-butyl 3-oxopyrrolidine-1-carboxylate).

Caption: Proposed two-step synthesis of this compound.

3.2. Experimental Protocols

The following are generalized experimental protocols for the proposed synthetic steps. These should be adapted and optimized by the researcher based on laboratory conditions and scale.

Step 1: Synthesis of tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

This step involves the nucleophilic addition of a methyl Grignard reagent to the ketone functionality of N-Boc-3-pyrrolidinone.

-

Materials:

-

N-Boc-3-pyrrolidinone (1.0 eq)

-

Methylmagnesium bromide (3.0 M solution in diethyl ether, 2.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-3-pyrrolidinone and dissolve in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the methylmagnesium bromide solution dropwise via a syringe, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate.

-

Step 2: Deprotection to Yield this compound

This step involves the acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group.

-

Materials:

-

tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate (1.0 eq)

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM) or 1,4-dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the Boc-protected intermediate in DCM or 1,4-dioxane.

-

Add an excess of TFA or the 4M HCl solution in dioxane.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Neutralize the residue by the careful addition of a saturated aqueous NaHCO₃ solution until the pH is basic.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification may be achieved by distillation or crystallization if necessary.

-

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.

4.1. Intermediate in the Synthesis of MAGL Inhibitors

A notable application of this compound is in the preparation of piperazine derivatives that act as inhibitors of monoacylglycerol lipase (MAGL).[1] MAGL is an enzyme that plays a significant role in the endocannabinoid system and lipid metabolism. Its inhibition is a promising therapeutic strategy for a range of conditions including neurodegenerative diseases, neuroinflammation, pain, and cancer.

The synthesis of these inhibitors involves the reaction of this compound with a suitable carboxylic acid to form an amide bond, followed by further chemical transformations.

References

A Technical Guide to 2-(Pyrrolidin-3-yl)propan-2-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical compound 2-(pyrrolidin-3-yl)propan-2-ol (CAS No: 351369-41-0). While not extensively studied for its own biological activity, this molecule serves as a critical chiral building block and intermediate in the synthesis of advanced pharmaceutical agents. This guide covers its chemical and physical properties, a detailed conceptual synthesis protocol, and its application in the development of therapeutic compounds, with a focus on its role in creating potent enzyme inhibitors. Safety and handling information is also provided.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a pyrrolidine ring substituted at the 3-position with a 2-hydroxypropan-2-yl group. Its formal IUPAC name is this compound, and it is also systematically named α,α-Dimethyl-3-pyrrolidinemethanol.[1] The presence of a chiral center on the pyrrolidine ring and a tertiary alcohol makes it a valuable and versatile intermediate in synthetic organic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-pyrrolidin-3-ylpropan-2-ol | PubChem[1] |

| CAS Number | 351369-41-0 | PubChem[1] |

| Molecular Formula | C₇H₁₅NO | PubChem[1] |

| Molecular Weight | 129.20 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)(C1CCNC1)O | PubChem[1] |

| InChI Key | IYRJODMZHWPACV-UHFFFAOYSA-N | PubChem[1] |

| Monoisotopic Mass | 129.115364102 Da | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 32.3 Ų | PubChem[1] |

| XLogP3-AA | 0.1 | PubChem[1] |

Conceptual Synthesis and Experimental Protocol

Conceptual Synthesis Workflow

The following diagram illustrates a logical two-step workflow for the synthesis, starting from commercially available N-Boc-pyrrolidine-3-carboxylic acid.

Caption: A two-step conceptual synthesis pathway for this compound.

Detailed Experimental Protocol (Conceptual)

This protocol describes the synthesis of this compound from methyl N-Boc-pyrrolidine-3-carboxylate.

Materials:

-

Methyl N-Boc-pyrrolidine-3-carboxylate

-

Methylmagnesium bromide (MeMgBr), 3.0 M solution in diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard glassware for inert atmosphere synthesis, magnetic stirrer, and rotary evaporator.

Procedure:

-

Grignard Reaction:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyl N-Boc-pyrrolidine-3-carboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add methylmagnesium bromide solution (2.2 eq) dropwise via a syringe, maintaining the temperature below 5 °C. The excess Grignard reagent ensures complete conversion of the ester to the tertiary alcohol.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

-

-

Boc-Deprotection:

-

Dissolve the crude intermediate from the previous step in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (4-5 eq) or an equivalent amount of 4M HCl in dioxane.

-

Stir the mixture at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc protecting group.

-

Concentrate the reaction mixture under reduced pressure.

-

If using TFA, dissolve the residue in water and basify to pH >10 with 2M NaOH. Extract the product into DCM (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the final product. If using HCl, the hydrochloride salt can be isolated or neutralized as described.

-

The crude product can be purified further by silica gel chromatography or distillation if necessary.

-

Applications in Drug Development and Biological Context

The primary value of this compound lies in its role as a versatile building block for more complex, pharmacologically active molecules. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. Its derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

A notable application of this specific intermediate is in the synthesis of monoacylglycerol lipase (MAGL) inhibitors .[2][3] MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid neurotransmitter 2-arachidonoylglycerol (2-AG).

Role in MAGL Inhibitor Synthesis

Inhibiting MAGL increases the levels of 2-AG in the brain, which can produce therapeutic effects such as analgesia, anxiolysis, and anti-inflammatory actions. This makes MAGL a promising target for treating neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), chronic pain, anxiety, and some cancers.[2][3] this compound provides a key structural fragment for building the core of these inhibitor molecules.

Signaling Pathway of the Downstream Target: MAGL

The diagram below illustrates the role of MAGL in the endocannabinoid system and the therapeutic principle of its inhibition.

Caption: Mechanism of MAGL inhibition in the endocannabinoid signaling pathway.

General Workflow for Bioactivity Screening

Given the prevalence of the pyrrolidine scaffold in bioactive compounds, derivatives of this compound are excellent candidates for screening programs. A typical workflow for assessing the biological potential of novel compounds derived from this intermediate is outlined below.

Caption: A generalized workflow for the screening of novel pyrrolidine derivatives.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of contact, rinse affected areas thoroughly with water. Seek immediate medical attention for eye contact.

-

Store in a tightly sealed container in a cool, dry place. Refer to the Safety Data Sheet (SDS) for complete information.

References

SMILES string for 2-(Pyrrolidin-3-YL)propan-2-OL

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-3-YL)propan-2-OL, a pyrrolidine-containing organic molecule. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information and presents hypothetical, yet plausible, experimental protocols and potential biological activities based on the well-established chemistry and pharmacology of the pyrrolidine scaffold. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel pyrrolidine derivatives in drug discovery and development.

Introduction

The pyrrolidine ring is a saturated five-membered nitrogen-containing heterocycle that is a key structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds. Its prevalence in medicinal chemistry stems from its ability to introduce conformational rigidity, improve pharmacokinetic properties, and serve as a versatile scaffold for stereoselective functionalization. This compound incorporates this important heterocyclic core with a tertiary alcohol functionality, suggesting potential for hydrogen bonding interactions and further chemical modification.

Compound Profile: this compound

SMILES String

The Simplified Molecular Input Line Entry System (SMILES) string for this compound is: CC(C)(C1CCNC1)O

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound, sourced from the PubChem database.[1]

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 351369-41-0 |

| Topological Polar Surface Area | 32.3 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| LogP (octanol/water) | 0.2 |

Hypothetical Synthesis Protocol

Reaction Scheme

The proposed synthesis involves the Grignard reaction of a suitable pyrrolidine-based ketone with methylmagnesium bromide.

Materials and Methods

-

Starting Material: 1-(tert-Butoxycarbonyl)pyrrolidin-3-one

-

Reagents: Methylmagnesium bromide (3.0 M in diethyl ether), Tetrahydrofuran (THF, anhydrous), Saturated aqueous ammonium chloride solution, Magnesium sulfate (anhydrous), Di-tert-butyl dicarbonate, Trifluoroacetic acid (TFA), Dichloromethane (DCM)

-

Equipment: Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, column chromatography apparatus.

Experimental Procedure

-

Protection of Pyrrolidin-3-one: To a solution of pyrrolidin-3-one hydrochloride (1 eq) in dichloromethane, add di-tert-butyl dicarbonate (1.1 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 12 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain N-Boc-pyrrolidin-3-one.

-

Grignard Reaction: To a solution of N-Boc-pyrrolidin-3-one (1 eq) in anhydrous THF at 0 °C, add methylmagnesium bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification of Protected Intermediate: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-2-(pyrrolidin-3-yl)propan-2-ol.

-

Deprotection: Dissolve the purified N-Boc protected intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid. Stir at room temperature for 2 hours.

-

Final Product Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with sodium hydroxide. Extract the final product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate to yield this compound.

Synthesis Workflow Diagram

Caption: Hypothetical synthesis workflow for this compound.

Potential Biological Significance and Applications

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Derivatives of pyrrolidine have demonstrated a wide range of biological activities, including but not limited to:

-

Neurological Disorders: The pyrrolidine ring is a core component of nootropic drugs like piracetam and its analogs, which are used to enhance cognitive function.

-

Antimicrobial Activity: Many natural and synthetic pyrrolidine-containing compounds exhibit antibacterial and antifungal properties.

-

Enzyme Inhibition: The conformational constraints of the pyrrolidine ring make it an effective scaffold for designing enzyme inhibitors, such as those targeting dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.

Given the structural features of this compound, it could be investigated for its potential as a modulator of various biological targets. The tertiary alcohol may act as a hydrogen bond donor or acceptor, while the pyrrolidine nitrogen provides a basic center that can be protonated at physiological pH, potentially influencing its interaction with biological macromolecules.

Hypothetical Signaling Pathway Modulation

As a speculative example, a pyrrolidine-containing molecule could potentially act as an antagonist for a G-protein coupled receptor (GPCR). The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by such a compound.

Caption: Hypothetical GPCR signaling pathway modulated by an antagonist.

Conclusion

This compound is a small molecule with a chemically interesting structure that warrants further investigation. While specific biological data and established synthetic protocols are currently lacking in the public domain, this technical guide provides a foundational understanding of the compound based on its structural relationship to a well-validated class of bioactive molecules. The hypothetical synthesis and signaling pathway information presented herein are intended to stimulate further research and development efforts into this and related pyrrolidine derivatives.

Disclaimer: The experimental protocols and biological pathways described in this document are hypothetical and for illustrative purposes only. Any laboratory work should be conducted with appropriate safety precautions and after a thorough literature review.

References

The Diverse Biological Activities of Pyrrolidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in a vast array of natural products and synthetic compounds with significant biological activities.[1] Its unique structural and physicochemical properties, including its ability to form hydrogen bonds, its chirality, and its role as a versatile synthetic building block, make it a cornerstone in the development of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the principal biological activities of pyrrolidine derivatives, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective effects. The content herein is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to aid researchers in the field of drug discovery and development.

Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide range of cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of cellular signaling pathways critical for cancer cell survival.[1]

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various classes of pyrrolidine derivatives against different human cancer cell lines. Lower IC50 values indicate greater potency.

| Derivative Class | Compound Example(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Spirooxindole-pyrrolidine | Analogs 4a, 4b, 4e, 4g, 5c, 5e, 5f | A549 (Lung) | < 10 | [6] |

| Compound 5f | A549 (Lung) | 1.2 | [6] | |

| Compound 5e | A549 (Lung) | 3.48 | [6] | |

| Analogs | HeLa (Cervical) | 70 | [7] | |

| Compound 7i | HeLa (Cervical) | 1.80 | [8] | |

| Compound 7a | HeLa (Cervical) | 0.32 | [8] | |

| Compound 38i | MCF-7 (Breast) | 3.53 | [4] | |

| Compound 38h | MCF-7 (Breast) | 4.01 | [4] | |

| Compound 38d | MCF-7 (Breast) | 6.00 | [4] | |

| N-Arylpyrrolidine-2,5-dione | - | - | - | - |

| Pyrrolidinone-hydrazone | Compound 13 (bearing 5-nitrothiophene) | IGR39 (Melanoma) | 2.50 | [9] |

| Compound 13 | PPC-1 (Prostate) | 3.63 | [9] | |

| Compound 13 | MDA-MB-231 (Breast) | 5.10 | [9] | |

| Compound 13 | Panc-1 (Pancreatic) | 5.77 | [9] | |

| Thiophen-containing Pyrrolidines | Compound 37e | MCF-7 (Breast) | 17 | [4] |

| Compound 37e | HeLa (Cervical) | 19 | [4] |

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many pyrrolidine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. A key signaling cascade involved is the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

Signaling pathway of apoptosis induction by pyrrolidine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Pyrrolidine derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the pyrrolidine derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Experimental workflow for the MTT assay.

Antimicrobial Activity

Pyrrolidine derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] Their mechanisms of action often involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[12]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrrolidine derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Derivative Class | Compound Example(s) | Microbial Strain | MIC (µg/mL) | Reference(s) |

| Pyrrolidine-2,5-dione Fused Derivatives | Compound 8 | Staphylococcus aureus | 16 | [11] |

| Compound 8 | Vibrio cholerae | 16 | [11] | |

| Compound 5 | Staphylococcus aureus | 32 | [11] | |

| Compound 3 | Staphylococcus aureus | 64 | [11] | |

| Spiropyrrolidine Derivatives | Compound 5a | Staphylococcus aureus ATCC 25923 | 3.9 | [13] |

| Compound 5h | Micrococcus luteus NCIMB 8166 | 31.5 | [13] | |

| Compound 5p | Micrococcus luteus NCIMB 8166 | 62.5 | [13] | |

| Pyrrolidine-2,3-diones | Dimer 30 | Methicillin-susceptible S. aureus (MSSA) | Single-digit | [3] |

| Dimer 30 | Methicillin-resistant S. aureus (MRSA) | Single-digit | [3] | |

| Halogenated Pyrrolidine Derivatives | Compound 7 | Staphylococcus aureus ATCC 25923 | 32 | [10] |

| Compound 6 | Staphylococcus aureus ATCC 25923 | 64 | [10] | |

| Compound 5 | Candida albicans | 32 | [10] | |

| Compound 6 | Candida albicans | 64 | [10] | |

| Compound 7 | Candida albicans | 64 | [10] |

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Certain pyrrolamide derivatives act as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA supercoiling during replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately bacterial cell death.

Inhibition of bacterial topoisomerases by pyrrolidine derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Pyrrolidine derivatives

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the pyrrolidine derivative in the broth medium directly in the wells of a 96-well plate. The concentration range should be chosen to encompass the expected MIC.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add a standardized volume of the bacterial or fungal inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (inoculum without the drug) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for a specified period (e.g., 18-24 hours).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth (i.e., the well is clear).

Workflow for MIC determination by broth microdilution.

Antiviral Activity

Pyrrolidine derivatives have shown considerable promise as antiviral agents, with activity against a range of viruses, including influenza virus and hepatitis B virus.[14][15] A key target for many of these derivatives is the viral neuraminidase enzyme, which is essential for the release of new virus particles from infected cells.[16]

Quantitative Antiviral Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values of pyrrolidine derivatives against viral enzymes or viral replication.

| Derivative Class | Compound Example(s) | Virus/Target | IC50 (µM) | Reference(s) |

| Pyrrolidine-based Neuraminidase Inhibitors | Compound 6e | Influenza A (H3N2) Neuraminidase | 1.56 | [17][18] |

| Compound 9c | Influenza A (H3N2) Neuraminidase | 1.89 | [17][18] | |

| Compound 9f | Influenza A (H3N2) Neuraminidase | 2.40 | [18] | |

| Compound 10e | Influenza A (H3N2) Neuraminidase | 2.12 | [17][18] | |

| Compound 9e | Influenza A (H3N2) Neuraminidase | 2.71 | [17] | |

| Pyrrolidine-scaffold Capsid Inhibitors | Compound CU11 | Hepatitis B Virus (HBV) | 0.035 | [15] |

Mechanism of Action: Neuraminidase Inhibition

Pyrrolidine-based inhibitors of influenza neuraminidase are designed to mimic the natural substrate of the enzyme, sialic acid. By binding to the active site of neuraminidase, these inhibitors prevent the cleavage of sialic acid residues from the surface of infected cells, thereby trapping the newly formed virus particles and preventing their release and spread to other cells.

Mechanism of neuraminidase inhibition by pyrrolidine derivatives.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.

Materials:

-

Susceptible host cell line (e.g., MDCK for influenza virus)

-

Virus stock

-

Pyrrolidine derivatives

-

Culture medium

-

Overlay medium (containing agar or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.

-

Virus Infection: Dilute the virus stock to a concentration that will produce a countable number of plaques. Infect the cell monolayers with the diluted virus for a short adsorption period (e.g., 1 hour).

-

Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium containing various concentrations of the pyrrolidine derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days). The semi-solid overlay restricts the spread of the virus, resulting in localized areas of cell death (plaques).

-

Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a dye such as crystal violet. The viable cells will be stained, while the areas of viral plaques will remain clear.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 value, the concentration that reduces the plaque number by 50%, can then be determined.

Workflow for the plaque reduction assay.

Neuroprotective Activity

Certain pyrrolidine derivatives, particularly those belonging to the pyrrolidone class, have demonstrated significant neuroprotective effects in various models of neuronal damage, such as ischemic stroke.[2][19] A key mechanism underlying their neuroprotective action is the blockade of neuronal voltage-gated sodium channels.[2]

Quantitative Neuroprotective Activity Data

The following table provides examples of the neuroprotective effects of pyrrolidine derivatives in preclinical models.

| Derivative Class | Compound Example(s) | Model | Endpoint | Result | Reference(s) |

| Phenylpyrrolidine Derivative | Compound 1 | Glutamate-induced neurotoxicity in primary cortical neurons | Cell survival | 37% increase in cell survival at 50 µM | [20] |

| Compound 1 | Rat MCAO model | Neurological deficit score | Significant improvement | [20] | |

| Pyrrolidone Derivatives | Aniracetam, Oxiracetam | ECS-induced amnesia in mice (Passive Avoidance) | Antiamnestic action | Significant antiamnestic effect | [21] |

Mechanism of Action: Sodium Channel Blockade

In conditions like cerebral ischemia, excessive influx of sodium ions (Na+) into neurons through voltage-gated sodium channels leads to cytotoxic edema and triggers a cascade of events culminating in neuronal death. Pyrrolidine-based sodium channel blockers can mitigate this damage by stabilizing the inactivated state of these channels, thereby reducing the excessive sodium influx and its downstream detrimental effects.

References

- 1. Spirooxindole-pyrrolidine heterocyclic hybrids promotes apoptosis through activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. scispace.com [scispace.com]

- 12. Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrrolidinobenzoic Acid Inhibitors of Influenza Virus Neuraminidase: the Hydrophobic Side Chain Influences Type A Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

Potential Pharmacological Applications of 2-(Pyrrolidin-3-YL)propan-2-OL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its stereochemical complexity and synthetic tractability make it a privileged structure in drug discovery. This technical guide explores the potential pharmacological applications of 2-(Pyrrolidin-3-YL)propan-2-OL, a 3-substituted pyrrolidine derivative. While specific research on this exact molecule is limited, this document extrapolates its potential based on the well-established biological activities of structurally similar pyrrolidine-containing compounds. The guide will delve into potential therapeutic areas, relevant biological targets, and the experimental methodologies used to evaluate such compounds.

Potential Therapeutic Areas and Biological Targets

Based on the pharmacological profiles of analogous 3-substituted pyrrolidine derivatives, this compound could exhibit a range of biological activities. The presence of a hydroxyl group and a tertiary alcohol moiety attached to the pyrrolidine ring suggests potential interactions with various biological targets.

Anticancer Activity

Pyrrolidine derivatives have shown significant promise as anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key enzymes or receptors crucial for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity of Pyrrolidine Derivatives:

| Compound Class | Cell Line | Activity | Reference |

| Spirooxindole Pyrrolidine Derivatives | A549 (Lung) | IC50 = 1.2 µM - 3.48 µM | [1] |

| Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives | PPC-1 (Prostate), IGR39 (Melanoma) | EC50 = 2.5–20.2 µM | [2] |

| Pyrrolidine Chalcone Derivatives | MCF-7 (Breast) | IC50 = 25-30 µg/mL | [3] |

| N-caffeoylmorpholine (structurally related amide) | P388 (Murine Leukemia) | IC50 = 1.48 µg/ml | [4] |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | Reduces viability to 28.0% | [5] |

Neurological Disorders

The pyrrolidine scaffold is a key component of many compounds targeting the central nervous system (CNS). Derivatives have been investigated for their potential in treating neurodegenerative diseases and other neurological conditions, often through the modulation of neurotransmitter systems. A significant area of interest is the inhibition of cholinesterases.

Quantitative Data on Cholinesterase Inhibition by Pyrrolidine Derivatives:

| Compound Class | Enzyme | Activity | Reference |

| Pyrrolidine-based benzenesulfonamide derivatives | Acetylcholinesterase (AChE) | Ki = 22.34 ± 4.53 nM and 27.21 ± 3.96 nM | [6] |

| Spirooxindole pyrrolidine derivatives | Acetylcholinesterase (AChE) | 64.95% ± 1.64% to 94.66% ± 3.26% inhibition | [6] |

Metabolic Diseases

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a potential target for the treatment of type 2 diabetes. Pyrrolidine-containing compounds have been explored as GPR40 agonists.

Key Signaling Pathways

The potential pharmacological effects of this compound and its analogs are likely mediated through various intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses.[7][8] Many diseases are associated with the dysregulation of this pathway. The canonical pathway is typically activated by pro-inflammatory cytokines like TNFα and IL-1.[7]

Caption: Canonical NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling cascades are key pathways involved in cellular processes like proliferation, differentiation, and stress responses.[9][10][11] The p38 MAPK and JNK pathways are often associated with inflammatory and stress responses.

Caption: A generalized MAPK signaling cascade.

GPR40 Signaling Pathway

Activation of GPR40 by agonists in pancreatic β-cells leads to the potentiation of glucose-stimulated insulin secretion.[12][13][14][15] This occurs through Gq- and potentially Gs-coupled signaling pathways.

Caption: GPR40 signaling pathway in pancreatic β-cells.

Experimental Protocols

The evaluation of the pharmacological potential of a compound like this compound would involve a series of in vitro assays.

General Experimental Workflow

A typical workflow for the initial pharmacological screening of a novel pyrrolidine derivative is outlined below.

Caption: General workflow for pharmacological evaluation.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][16][17][18]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to measure acetylcholinesterase (AChE) activity.[19][20][21][22][23]

Principle: AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in buffer).

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water).

-

AChE enzyme solution of a known concentration.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add phosphate buffer, AChE solution, DTNB solution, and the test compound at various concentrations (or solvent for control).

-

Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at a controlled temperature.

-

Initiate the reaction by adding the ATCI substrate solution.

-

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC50 value from the dose-response curve.

-

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[24][25][26][27][28]

Principle: A constant concentration of a high-affinity radioligand is incubated with a receptor preparation in the presence of varying concentrations of an unlabeled test compound. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.

Protocol:

-

Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the target receptor.

-

Assay Setup (in microcentrifuge tubes or a 96-well plate):

-

Add assay buffer, the membrane preparation, the radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of the unlabeled test compound.

-

For determining non-specific binding, a high concentration of a known unlabeled ligand is used in a separate set of tubes.

-

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature are dependent on the specific receptor and ligands.

-

Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

While direct pharmacological data for this compound is not currently available in the public domain, the extensive research on structurally related 3-substituted pyrrolidine derivatives provides a strong foundation for predicting its potential therapeutic applications. The presence of the pyrrolidine scaffold, a privileged structure in medicinal chemistry, suggests that this compound could be a valuable starting point for the development of novel therapeutics, particularly in the areas of oncology, neurology, and metabolic diseases. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for the systematic evaluation of this compound and its future analogs. Further investigation into its synthesis, in vitro and in vivo activities, and structure-activity relationships is warranted to fully elucidate its pharmacological potential.

References

- 1. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. japsonline.com [japsonline.com]

- 5. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]

- 6. clyte.tech [clyte.tech]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. purformhealth.com [purformhealth.com]

- 9. researchgate.net [researchgate.net]

- 10. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. proteopedia.org [proteopedia.org]

- 15. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. atcc.org [atcc.org]

- 19. benchchem.com [benchchem.com]

- 20. scribd.com [scribd.com]

- 21. researchgate.net [researchgate.net]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. benchchem.com [benchchem.com]

- 25. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. giffordbioscience.com [giffordbioscience.com]

- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 28. epub.uni-regensburg.de [epub.uni-regensburg.de]

The Strategic Deployment of 2-(Pyrrolidin-3-YL)propan-2-OL in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold and the Significance of 3D-Rich Building Blocks

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its prevalence in natural products and its ability to confer advantageous physicochemical properties upon therapeutic candidates.[1][2] As a saturated heterocycle, its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space that is often critical for potent and selective interactions with biological targets.[1][3] This contrasts with the flat, two-dimensional nature of many aromatic scaffolds. The strategic functionalization of the pyrrolidine core is therefore a key focus in drug design.

This guide provides an in-depth technical overview of a particularly valuable building block: 2-(Pyrrolidin-3-YL)propan-2-OL . We will explore its synthesis, key chemical properties, and its application in medicinal chemistry, with a specific focus on its role in the development of novel therapeutics. The incorporation of a tertiary alcohol on the 3-position of the pyrrolidine ring introduces a unique combination of features, including a chiral center and a hydrogen bond donor, which can be exploited to fine-tune a molecule's biological activity and pharmacokinetic profile.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a building block is fundamental to its effective application in drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [4] |

| Molecular Weight | 129.20 g/mol | [4] |

| CAS Number | 351369-41-0 | [4] |

| Topological Polar Surface Area | 32.3 Ų | [4] |

| XLogP3-AA | 0.1 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

The presence of both a secondary amine and a hydroxyl group makes this molecule relatively polar, which can be advantageous for improving solubility and forming key interactions with biological targets. The tertiary nature of the alcohol provides increased metabolic stability compared to primary or secondary alcohols, as it is not susceptible to oxidation.

Synthesis of Enantiomerically Pure this compound Building Blocks

Access to enantiomerically pure forms of this compound is crucial, as the stereochemistry at the 3-position can have a profound impact on biological activity. The most common strategy for preparing this building block involves the use of a chiral starting material, typically a protected 3-hydroxypyrrolidine, followed by oxidation and subsequent Grignard addition. The N-Boc protecting group is frequently employed due to its stability and ease of removal under acidic conditions.

Experimental Protocol: Synthesis of (R)-tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

This protocol describes a two-step synthesis starting from commercially available (R)-N-Boc-3-hydroxypyrrolidine.

Step 1: Oxidation to (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate

-

Rationale: The secondary alcohol of the starting material is oxidized to a ketone to allow for the subsequent addition of a methyl group via a Grignard reaction to form the desired tertiary alcohol. A mild oxidizing agent such as Dess-Martin periodinane is often chosen to avoid over-oxidation or side reactions.

-

Procedure:

-

To a solution of (R)-N-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add Dess-Martin periodinane (1.5 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate as a white solid.[5]

-

Step 2: Grignard Addition to form (R)-tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

-

Rationale: A Grignard reagent, methylmagnesium bromide, is used to add a methyl group to the ketone, forming the tertiary alcohol. The reaction is typically carried out at low temperatures to control reactivity.

-

Procedure:

-

Dissolve (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool the solution to -78 °C.

-